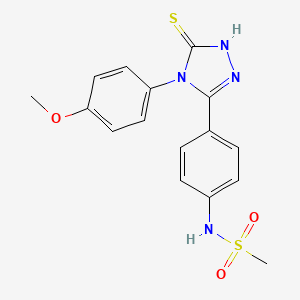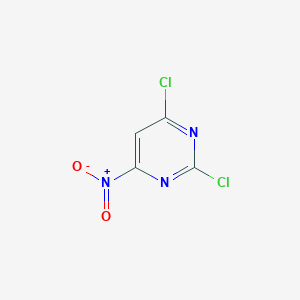
2,4-Dichloro-6-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-nitropyrimidine is a heterocyclic compound with the molecular formula C4HCl2N3O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyrimidine ring. This compound is known for its pale yellow crystalline appearance and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitropyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4,6-dihydroxypyrimidine is treated with thionyl chloride in the presence of a solvent such as dichloroethane. The reaction mixture is then heated to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phosphorus oxychloride (POCl3) as a chlorinating agent. This method is preferred due to its higher efficiency and yield. The reaction is conducted in a controlled environment to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions under reflux conditions.
Phosphorus Oxychloride (POCl3): Preferred for industrial chlorination due to higher efficiency.
Hydrogen Gas (H2): Used in reduction reactions with a catalyst.
Sodium Borohydride (NaBH4): An alternative reducing agent for nitro group reduction.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
2,4-Dichloro-6-aminopyrimidine: Formed through the reduction of the nitro group.
Scientific Research Applications
2,4-Dichloro-6-nitropyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-nitropyrimidine is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of bioactive molecules. Additionally, the reduction of the nitro group to an amino group can result in compounds with enhanced biological activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methyl-5-nitropyrimidine: Similar in structure but with a methyl group instead of a hydrogen atom at the 2-position.
2,4-Dichloro-5-nitropyrimidine: Similar in structure but with the nitro group at the 5-position instead of the 6-position.
Uniqueness
2,4-Dichloro-6-nitropyrimidine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives. Its reactivity and versatility make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C4HCl2N3O2 |
|---|---|
Molecular Weight |
193.97 g/mol |
IUPAC Name |
2,4-dichloro-6-nitropyrimidine |
InChI |
InChI=1S/C4HCl2N3O2/c5-2-1-3(9(10)11)8-4(6)7-2/h1H |
InChI Key |
BQUULAWJCDSWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


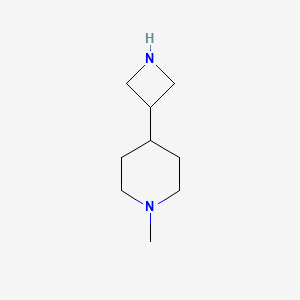
![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
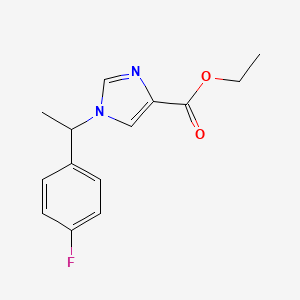
![4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)
![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
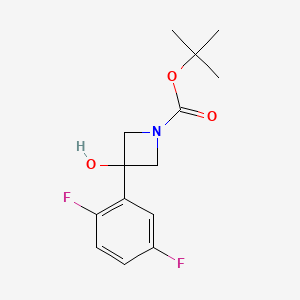
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
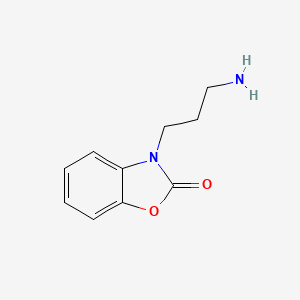
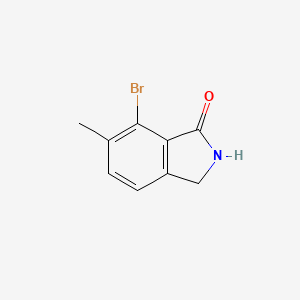
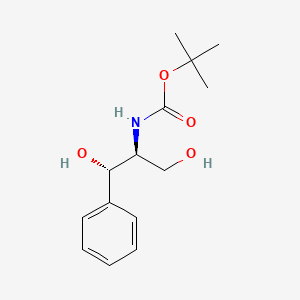
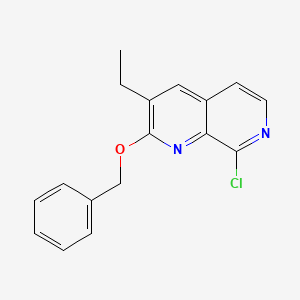
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
